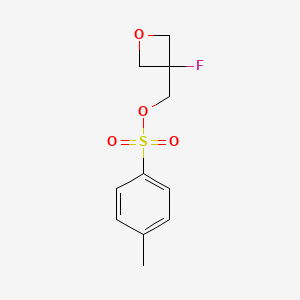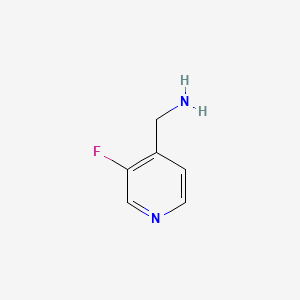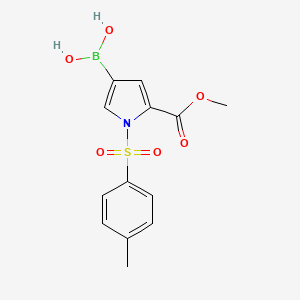
(5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with a methoxycarbonyl group and a tosyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced boronic acid derivatives.
Substitution: It can participate in substitution reactions, where the boronic acid group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions include boronic esters, reduced boronic acid derivatives, and various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Petasis Reaction: It can be used in the Petasis reaction to synthesize amines and their derivatives.
Biology and Medicine:
Drug Development: The compound’s boronic acid group can interact with biological molecules, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Material Science: It can be used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid involves its ability to form stable complexes with various substrates through the boronic acid group. This interaction can facilitate various chemical transformations, including cross-coupling reactions and nucleophilic additions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar reactions.
Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis.
Arylboronic Acids: These compounds are used in various cross-coupling reactions and have similar reactivity.
Uniqueness: (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methoxycarbonyl and tosyl groups can influence the compound’s behavior in various synthetic applications, making it a valuable reagent in organic chemistry.
Properties
IUPAC Name |
[5-methoxycarbonyl-1-(4-methylphenyl)sulfonylpyrrol-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO6S/c1-9-3-5-11(6-4-9)22(19,20)15-8-10(14(17)18)7-12(15)13(16)21-2/h3-8,17-18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUJDNBFRQOHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730507 |
Source


|
| Record name | [5-(Methoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916177-00-9 |
Source


|
| Record name | [5-(Methoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
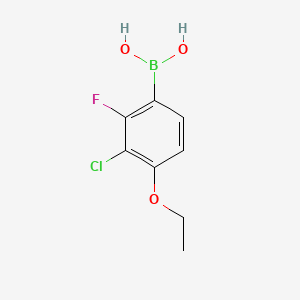
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)

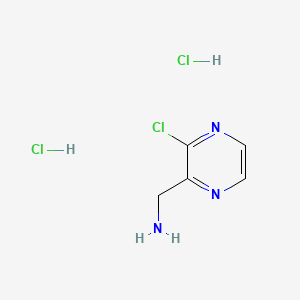


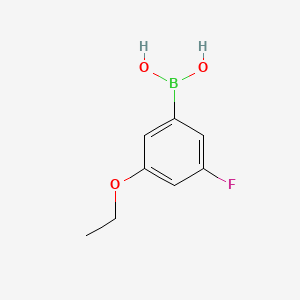
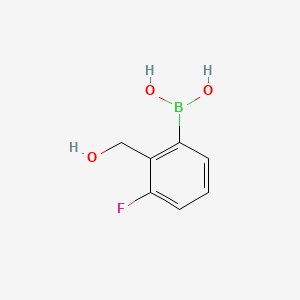
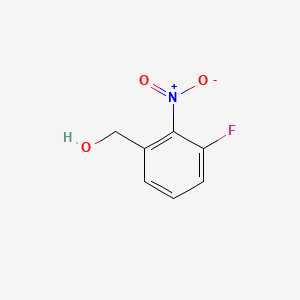
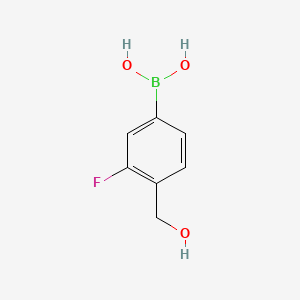
![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)
